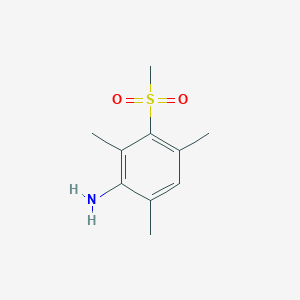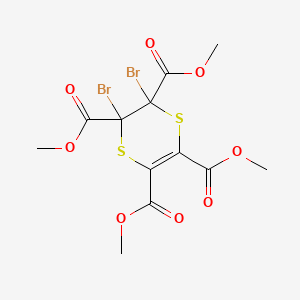
3-methanesulfonyl-2,4,6-trimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methanesulfonyl-2,4,6-trimethylaniline (MSTA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of aniline, which is an aromatic amine that has been used as a starting material in the synthesis of various compounds. MSTA has been studied for its potential applications in the fields of organic chemistry, pharmacology, and biochemistry.
科学的研究の応用
3-methanesulfonyl-2,4,6-trimethylaniline has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. It has also been studied for its potential use in the synthesis of new drugs, as well as its potential applications in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-methanesulfonyl-2,4,6-trimethylaniline is not well understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as proteases, which are responsible for the breakdown of proteins in the body. In addition, it may also act as a scavenger of free radicals, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases. In addition, it has been found to act as an antioxidant, which may help to protect cells and tissues from oxidative damage. It has also been found to reduce inflammation, and it may also have an effect on the immune system.
実験室実験の利点と制限
3-methanesulfonyl-2,4,6-trimethylaniline has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is also relatively inexpensive. In addition, it is relatively stable, and it can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it has a low solubility in organic solvents. In addition, its low solubility can make it difficult to use in certain types of experiments.
将来の方向性
3-methanesulfonyl-2,4,6-trimethylaniline has potential for use in a variety of scientific fields. It could be used in the development of new drugs, and it could also be used in the synthesis of novel compounds. In addition, it could be used in the development of new therapeutic agents, and it could also be used in the synthesis of new materials. Finally, it could be used in the development of new diagnostic methods, and it could also be used in the synthesis of new catalysts.
合成法
3-methanesulfonyl-2,4,6-trimethylaniline can be synthesized through a variety of methods. The most commonly used method is the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces this compound and hydrochloric acid as byproducts. Other methods of synthesizing this compound include the reaction of aniline with sulfuric acid, the reaction of aniline with thionyl chloride, and the reaction of aniline with chloroform.
特性
IUPAC Name |
2,4,6-trimethyl-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-6-5-7(2)10(14(4,12)13)8(3)9(6)11/h5H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLNZVFRMPHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)


![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)



![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)


![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)
![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)